2,2-Difluoro-2-(5-methoxypyridin-2-yl)ethanamine dihydrochloride
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Overview
Description
2,2-Difluoro-2-(5-methoxypyridin-2-yl)ethanamine dihydrochloride is a chemical compound with the molecular formula C8H12Cl2F2N2O It is a derivative of pyridine, characterized by the presence of two fluorine atoms and a methoxy group attached to the pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,2-Difluoro-2-(5-methoxypyridin-2-yl)ethanamine dihydrochloride typically involves the following steps:
Starting Material: The synthesis begins with the preparation of 5-methoxypyridine.
Amination: The ethanamine group is introduced via a nucleophilic substitution reaction, often using ethanamine or its derivatives.
Formation of Dihydrochloride Salt: The final step involves the conversion of the free base to its dihydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to ensure high yield and purity. Key considerations include temperature control, reaction time, and the use of appropriate solvents and catalysts.
Chemical Reactions Analysis
Types of Reactions
2,2-Difluoro-2-(5-methoxypyridin-2-yl)ethanamine dihydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the fluorine atoms or the methoxy group can be replaced by other substituents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted pyridine derivatives.
Scientific Research Applications
2,2-Difluoro-2-(5-methoxypyridin-2-yl)ethanamine dihydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe or ligand in receptor studies.
Medicine: Explored for its potential therapeutic properties, including as an intermediate in drug synthesis.
Industry: Utilized in the development of agrochemicals and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2,2-Difluoro-2-(5-methoxypyridin-2-yl)ethanamine dihydrochloride involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, modulating their activity. The presence of fluorine atoms enhances its binding affinity and stability, making it a valuable tool in biochemical studies.
Comparison with Similar Compounds
Similar Compounds
- 2,2-Difluoro-2-(6-methoxypyridin-3-yl)acetic acid
- 2,2-Difluoro-2-(3-methoxypyridin-2-yl)acetic acid
Comparison
Compared to similar compounds, 2,2-Difluoro-2-(5-methoxypyridin-2-yl)ethanamine dihydrochloride is unique due to its specific substitution pattern on the pyridine ring. This unique structure imparts distinct chemical properties, such as increased stability and reactivity, making it particularly useful in various research applications.
Properties
Molecular Formula |
C8H12Cl2F2N2O |
---|---|
Molecular Weight |
261.09 g/mol |
IUPAC Name |
2,2-difluoro-2-(5-methoxypyridin-2-yl)ethanamine;dihydrochloride |
InChI |
InChI=1S/C8H10F2N2O.2ClH/c1-13-6-2-3-7(12-4-6)8(9,10)5-11;;/h2-4H,5,11H2,1H3;2*1H |
InChI Key |
MPPPWOHPCFRXJQ-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CN=C(C=C1)C(CN)(F)F.Cl.Cl |
Origin of Product |
United States |
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